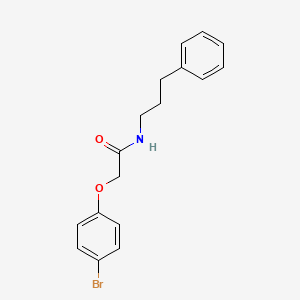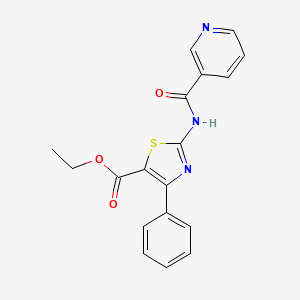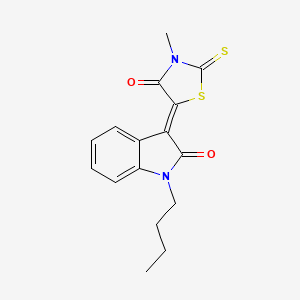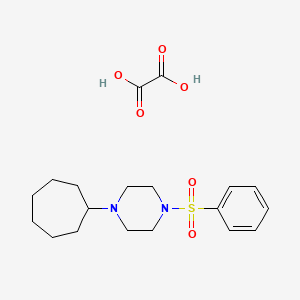
2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide is an organic compound with a molecular formula of C17H18BrNO2 This compound is characterized by the presence of a bromophenoxy group and a phenylpropyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide typically involves the reaction of 4-bromophenol with 2-bromoacetyl bromide to form 2-(4-bromophenoxy)acetyl bromide. This intermediate is then reacted with 3-phenylpropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or alcohols.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include iodophenoxy derivatives or other substituted phenoxy compounds.
Oxidation Reactions: Products include carboxylic acids or alcohols derived from the phenylpropyl group.
Reduction Reactions: Products include primary or secondary amines derived from the acetamide group.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylpropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-bromophenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride
- 4-[(4-bromophenoxy)acetyl]-1-(3-phenylpropyl)piperazin-1-ium
Uniqueness
2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-15-8-10-16(11-9-15)21-13-17(20)19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFMSJBAYKPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinyl)benzyl]-2-phenylacetamide](/img/structure/B4804747.png)
![N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4804749.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-phenoxyphenyl)-2-furamide](/img/structure/B4804764.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4804781.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4804786.png)
![ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4804794.png)
![2-[4-[(Z)-[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4804801.png)
![6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4804802.png)




